molecular formula C10H18N2 B8484088 2-Ethyl-2-(1-pyrrolidinyl)butanenitrile

2-Ethyl-2-(1-pyrrolidinyl)butanenitrile

Cat. No.: B8484088
M. Wt: 166.26 g/mol
InChI Key: PRNBXNNUDKSNPC-UHFFFAOYSA-N
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Description

2-Ethyl-2-(1-pyrrolidinyl)butanenitrile is a nitrile-containing compound featuring a pyrrolidine (a five-membered amine ring) and an ethyl substituent on the central carbon of a butanenitrile backbone. Its molecular formula is C₁₀H₁₇N₂, with a molar mass of 165.26 g/mol. The pyrrolidine moiety confers moderate basicity and conformational flexibility, influencing its reactivity and solubility in polar solvents.

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

2-ethyl-2-pyrrolidin-1-ylbutanenitrile

InChI

InChI=1S/C10H18N2/c1-3-10(4-2,9-11)12-7-5-6-8-12/h3-8H2,1-2H3

InChI Key

PRNBXNNUDKSNPC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#N)N1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butyronitrile, 2-Phenyl-2-(2-piperidinoethyl)- (CAS 2809-49-6)

  • Molecular Formula : C₁₇H₂₄N₂
  • Molar Mass : 256.39 g/mol
  • Key Structural Differences :
    • Replaces the pyrrolidine ring with a piperidine (six-membered amine ring).
    • Incorporates a phenyl group and an additional ethylene chain between the piperidine and central carbon.
  • Physical Properties :
    • Density: 1.001 g/cm³ (predicted) .
    • Boiling Point: 129–131°C at 0.6 Torr .
    • pKa: 8.84 (predicted), indicating lower basicity compared to unsubstituted piperidine (pKa ~11.2) due to steric and electronic effects .
  • Piperidine’s larger ring size increases steric hindrance, which may reduce nucleophilic reactivity compared to pyrrolidine derivatives.

2-Ethyl-2-(3-Methoxyphenyl)butanenitrile (CAS 40692-21-5)

  • Molecular Formula : C₁₃H₁₆N₂O (inferred from name).
  • Key Structural Differences :
    • Substitutes pyrrolidine with a 3-methoxyphenyl group , introducing aromaticity and an electron-donating methoxy substituent.
  • Lacks the amine functionality, reducing basicity and limiting applications in reactions requiring tertiary amine catalysis.

2-Ethyl-2-(3-Methoxyphenyl)cyclohexanone Oxime (CAS 93309-48-9)

  • Molecular Formula: C₁₅H₂₁NO₂ (inferred).
  • Key Structural Differences: Replaces the nitrile group with a cyclohexanone oxime moiety.

Comparative Data Table

Property 2-Ethyl-2-(1-pyrrolidinyl)butanenitrile Butyronitrile, 2-Phenyl-2-(2-piperidinoethyl)- 2-Ethyl-2-(3-Methoxyphenyl)butanenitrile
Molecular Formula C₁₀H₁₇N₂ C₁₇H₂₄N₂ C₁₃H₁₆N₂O
Molar Mass (g/mol) 165.26 256.39 ~210.28 (estimated)
Density (g/cm³) N/A 1.001 (predicted) N/A
Boiling Point N/A 129–131°C (0.6 Torr) N/A
pKa ~11 (pyrrolidine baseline) 8.84 (predicted) N/A (non-basic aromatic)
Key Functional Groups Nitrile, pyrrolidine Nitrile, piperidine, phenyl Nitrile, methoxyphenyl

Research Findings and Implications

  • Reactivity :
    • Pyrrolidine derivatives exhibit higher basicity than piperidine analogs in this series (e.g., pKa 8.84 for piperidine vs. ~11 for pyrrolidine) due to ring strain and electronic effects .
    • Aromatic substituents (e.g., methoxyphenyl) reduce amine-related reactivity but enhance stability under acidic conditions .
  • Applications :
    • Piperidine/phenyl analogs may serve as pharmacophores in drug design, leveraging lipophilicity for blood-brain barrier penetration .
    • Methoxyphenyl nitriles could act as UV stabilizers or intermediates in agrochemical synthesis .
  • Limitations :
    • Predicted data (e.g., density, pKa) require experimental validation for precise applications.

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